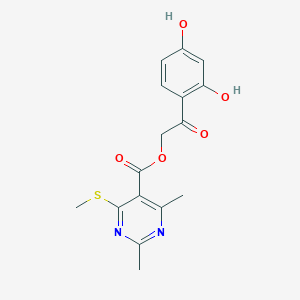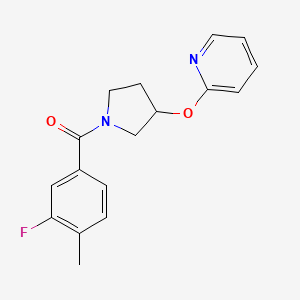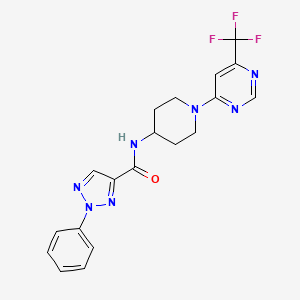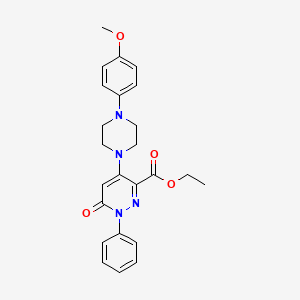
(3S)-3-Aminopentan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Aminopentan-1-ol;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds are characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the solubility and stability of the compound in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Aminopentan-1-ol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as a protected amino alcohol or a precursor that can be converted into the desired compound.
Protection and Deprotection: The amino group is often protected using a suitable protecting group to prevent unwanted reactions during the synthesis. Common protecting groups include Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Reduction: The protected amino alcohol is then subjected to reduction reactions to obtain the desired (3S)-3-Aminopentan-1-ol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and equipment to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Aminopentan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or other reduced products using reducing agents like LiAlH4 or NaBH4.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Alkylated or acylated products.
Aplicaciones Científicas De Investigación
(3S)-3-Aminopentan-1-ol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of (3S)-3-Aminopentan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding and polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Aminopentanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
(3S)-3-Aminopentanol: Similar structure but without the hydrochloride salt form.
(3S)-3-Aminopentylamine: Similar structure but with an additional amino group.
Uniqueness
(3S)-3-Aminopentan-1-ol;hydrochloride is unique due to its specific combination of an amino group and a hydroxyl group on a pentane chain, along with its hydrochloride salt form. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
(3S)-3-aminopentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-2-5(6)3-4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMVULAHHBXAMF-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2937272.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2937275.png)
![N-cyclohexyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2937276.png)


![N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide](/img/structure/B2937283.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2937284.png)
![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2937285.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2937286.png)


![3-Benzyl-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2937291.png)

